N-(biphenyl-4-yl)-2-chlorobenzamide
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Overview
Description
N-{[1,1’-BIPHENYL]-4-YL}-2-CHLOROBENZAMIDE is an organic compound that features a biphenyl group attached to a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-4-YL}-2-CHLOROBENZAMIDE typically involves the reaction of 4-aminobiphenyl with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-4-YL}-2-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The chlorobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chlorobenzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide.
Major Products
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Biphenyl amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-4-YL}-2-CHLOROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-4-YL}-2-CHLOROBENZAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl-2-ylsulfonyl-4-fluoro-N-(3-methylsulfonyl)allylpiperidine-4-carboxamide: A compound with similar biphenyl structure but different functional groups.
Biphenyl: The parent compound with a simpler structure.
Bisphenol: A compound with two phenol groups attached to a biphenyl structure.
Uniqueness
N-{[1,1’-BIPHENYL]-4-YL}-2-CHLOROBENZAMIDE is unique due to its specific combination of biphenyl and chlorobenzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H14ClNO |
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Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-chloro-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO/c20-18-9-5-4-8-17(18)19(22)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
InChI Key |
ZEBZAIBNLOFXSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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